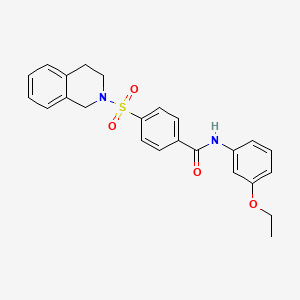

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core linked to a 3-ethoxyphenyl group and a sulfonylated isoquinoline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide typically involves multiple steps:

Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).

Sulfonylation: The isoquinoline derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Benzamide Formation: The final step involves coupling the sulfonylated isoquinoline with 3-ethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The benzamide and isoquinoline rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: KMnO₄ in an acidic or neutral medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

Oxidation: Formation of isoquinoline N-oxide.

Reduction: Conversion to the corresponding sulfide derivative.

Substitution: Halogenated derivatives of the benzamide or isoquinoline rings.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a sulfonamide group linked to a benzamide structure, with a dihydroisoquinoline moiety. Its molecular formula is C18H20N2O3S, and it has a molecular weight of approximately 344.43 g/mol. The unique structural characteristics of this compound contribute to its diverse biological activities.

Antidepressant Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant antidepressant properties. In particular, compounds similar to 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. Research has shown that certain isoquinoline derivatives can effectively reduce the immobility time in forced swim tests, suggesting potential as antidepressants .

Inhibition of Acetylcholinesterase

The compound's structural components suggest potential efficacy as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that certain derivatives can inhibit acetylcholinesterase activity effectively, thereby enhancing acetylcholine levels in the brain and improving cognitive function .

Anticancer Properties

There is emerging evidence that compounds containing the isoquinoline structure may possess anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the applications of isoquinoline derivatives similar to This compound :

Mecanismo De Acción

The mechanism by which 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The sulfonyl group may facilitate binding to active sites, while the benzamide and isoquinoline moieties could enhance specificity and affinity.

Comparación Con Compuestos Similares

Similar Compounds

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide: Lacks the ethoxyphenyl group, potentially altering its biological activity.

N-(3-ethoxyphenyl)benzamide: Lacks the isoquinoline sulfonyl group, which may reduce its binding affinity to certain targets.

Uniqueness

The presence of both the sulfonylated isoquinoline and the ethoxyphenyl groups in 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide makes it unique. This dual functionality can enhance its interaction with a broader range of biological targets, potentially increasing its efficacy and versatility in research and therapeutic applications.

Actividad Biológica

The compound 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide (commonly referred to as BDBM66953) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of BDBM66953 is C29H32N4O4S. The structure features an isoquinoline moiety, which is known for its diverse biological activities, particularly in the realm of medicinal chemistry. The compound's structure can be represented as follows:

- SMILES :

CN(C)CCCN(C(=O)c1ccc(cc1)S(=O)(=O)N1CCc2ccccc2C1)c1nc2ccc(C)cc2s1 - InChI Key :

AVOROEGEYAGDGQ-UHFFFAOYSA-N

Pharmacological Effects

BDBM66953 exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes:

- Antinociceptive Activity : Research indicates that compounds structurally related to BDBM66953 may act as μ-opioid receptor (MOR) agonists. For instance, studies have shown that certain derivatives demonstrate significant anti-nociceptive effects in animal models, suggesting potential applications in pain management .

- Angiogenesis Modulation : The compound may influence angiogenesis through its interaction with vascular endothelial growth factor (VEGF) receptors. This modulation is critical for conditions such as cancer and chronic inflammatory diseases, where abnormal blood vessel formation is prevalent .

- Cell Proliferation and Survival : BDBM66953 has been linked to the promotion of cell proliferation and survival in various cellular contexts, potentially through pathways involving MAPK and AKT signaling cascades. This activity could be beneficial in therapeutic strategies targeting cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of BDBM66953 can be attributed to specific structural features:

- The isoquinoline moiety is essential for receptor binding and activity.

- Modifications to the sulfonyl group enhance solubility and bioavailability.

- The presence of an ethoxyphenyl group contributes to the compound's lipophilicity, aiding in membrane permeability.

Case Studies

Several studies have investigated the biological effects of BDBM66953 and its analogs:

- A study published in PubMed highlighted the anti-nociceptive properties of structurally similar compounds, demonstrating their efficacy in pain relief models .

- Another investigation focused on the compound's ability to inhibit endothelial cell migration, suggesting potential applications in cancer therapy by limiting tumor angiogenesis.

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antinociceptive | Significant pain relief | |

| Angiogenesis | Modulation via VEGF signaling | |

| Cell Proliferation | Promotes survival in cancer cells |

Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Isoquinoline moiety | Essential for receptor binding |

| Sulfonyl group | Enhances solubility |

| Ethoxyphenyl group | Increases lipophilicity |

Propiedades

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-2-30-22-9-5-8-21(16-22)25-24(27)19-10-12-23(13-11-19)31(28,29)26-15-14-18-6-3-4-7-20(18)17-26/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZIYFIMHIUOMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.